disialoganglioside GD3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

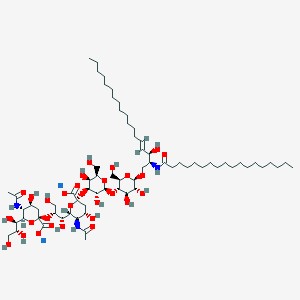

disialoganglioside GD3 is a glycosphingolipid composed of a ceramide lipid tail attached through glycosidic linkage to a glycan headgroup containing two sialic acid residues. This compound is highly abundant in the nervous system and plays a crucial role in cell signaling, modulation of membrane proteins, and ion channels. This compound is particularly significant in the brain, where it is involved in various physiological processes, including cell-cell communication and neuroprotection .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: disialoganglioside GD3 is synthesized by the addition of two sialic acid residues to lactosylceramide. This process involves the action of glycosyl- and sialyltransferases, which facilitate the transfer of sialic acid residues to the glycan headgroup .

Industrial Production Methods: Industrial production of this compound typically involves extraction from bovine brain tissue, followed by purification processes to isolate the compound in its sodium salt form. The compound is then lyophilized to obtain a stable powder form for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: disialoganglioside GD3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and applications .

Applications De Recherche Scientifique

Introduction to Disialoganglioside GD3

This compound is a complex glycosphingolipid predominantly found in the nervous system and is characterized by its two sialic acid residues. Its expression is notably elevated in various pathological conditions, particularly in cancers and neurodegenerative diseases. This article explores the scientific applications of GD3, highlighting its role in cancer biology, neurobiology, and immunotherapy.

Cancer Biology

GD3 has been implicated in several types of cancers, including melanoma, neuroblastoma, and gliomas. The following points summarize its significance:

- Tumor Proliferation and Metastasis : GD3 is associated with enhanced tumor cell proliferation, invasion, and metastasis. Studies have shown that GD3 expression correlates with the aggressiveness of tumors, particularly in gliomas where higher levels are linked to advanced malignancy .

- Regulatory Role of GD3 Synthase : The enzyme GD3 synthase (GD3S) regulates the biosynthesis of GD3 and is often upregulated in tumors. Targeting GD3S presents a novel therapeutic strategy for cancer treatment, as it may inhibit tumor growth and metastasis .

- Immunotherapy Potential : GD3 serves as a target for immunotherapeutic approaches. Anti-GD3 antibodies are being explored to enhance immune responses against tumor cells expressing this ganglioside .

Neurobiology

In the context of neurobiology, GD3 plays crucial roles in neuronal development and apoptosis:

- Neuronal Apoptosis : Research indicates that an increase in intracellular levels of GD3 can trigger apoptosis in neuronal cells. This mechanism has been observed during specific stress conditions, suggesting that GD3 may influence neuronal survival .

- Cell Migration : In embryonic development, GD3 has been shown to support cell migration processes essential for proper neural tissue formation .

Immunological Applications

GD3's role extends into immunology, particularly concerning autoimmune diseases:

- Adjuvant Properties : GD3 has been utilized as an adjuvant to enhance immune responses against autoantigens. This application could be significant in developing vaccines or therapies for autoimmune conditions .

Table 1: Summary of Research Findings on this compound

Detailed Case Study: GD3 in Gliomas

A comprehensive study focused on gliomas revealed that:

- Expression Patterns : Serum levels of GD3 were significantly higher in patients with high-grade gliomas compared to those with low-grade gliomas or healthy controls.

- Clinical Implications : The findings suggest that monitoring GD3 levels could serve as a biomarker for glioma progression and may guide therapeutic strategies targeting GD3S .

Mécanisme D'action

The primary mechanism by which disialoganglioside GD3 exerts its effects involves its redistribution from the Golgi apparatus or plasma membrane to mitochondrial membranes. Here, it triggers the opening of the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors and induction of apoptosis. This mechanism is particularly relevant in the context of cancer therapy, where this compound has been shown to induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Ganglioside GM1: Another glycosphingolipid with a single sialic acid residue, known for its neuroprotective properties.

Ganglioside GD1a: Contains two sialic acid residues and is involved in cell signaling and neuroprotection.

Ganglioside GT1b: Contains three sialic acid residues and plays a role in cell-cell communication and neuroprotection

Uniqueness of disialoganglioside GD3: this compound is unique due to its specific structure and the presence of two sialic acid residues, which confer distinct biological activities. Its ability to induce apoptosis and regulate ion channels makes it a valuable compound for research and therapeutic applications .

Activité Biologique

Disialoganglioside GD3 (GD3) is a glycosphingolipid that plays significant roles in cellular signaling, apoptosis, and tumorigenesis. Its biological activities are particularly relevant in the context of neuroinflammatory diseases and cancer. This article synthesizes findings from various studies to outline the biological activity of GD3, supported by data tables and case studies.

Overview of GD3

GD3 is a member of the ganglioside family, characterized by its two sialic acid residues. It is primarily expressed in the nervous system, particularly in oligodendrocytes and microglia. Elevated levels of GD3 have been implicated in several pathological conditions, including multiple sclerosis (MS) and various cancers.

GD3 exerts its effects through several mechanisms:

- Induction of Apoptosis : GD3 has been shown to induce apoptosis in oligodendrocytes through mitochondrial pathways. It triggers the opening of the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors such as cytochrome c .

- Inflammatory Response : Microglia, when activated by inflammatory stimuli such as lipopolysaccharides (LPS), secrete GD3, contributing to neuroinflammation . This secretion correlates with increased levels of GD3 in conditions like MS.

- Tumorigenesis : In cancer biology, GD3 is associated with enhanced growth and invasion of malignant cells. Studies have demonstrated that GD3 promotes tumorigenesis by maintaining cancer stem cell populations .

Case Study 1: Neuroinflammation and Oligodendrocyte Toxicity

A study investigated the effects of GD3 on primary oligodendrocytes exposed to exogenous GD3. The results showed that more than 70% of oligodendrocytes died within 24 hours of exposure to 400 μM GD3. This was accompanied by retraction of cellular processes and membrane breakdown, indicating a potent toxic effect on these cells .

Case Study 2: Cancer Stem Cell Maintenance

Research on prostate cancer cells revealed that the biosynthetic enzyme for GD2 (derived from GD3) plays a crucial role in maintaining cancer stem cells. The knockout of GD3 synthase significantly impaired the oncogenic traits of prostate cancer cells, suggesting that targeting GD3 could be a viable therapeutic strategy .

Table 1: Effects of GD3 on Different Cell Types

| Cell Type | Concentration (μM) | Survival Rate (%) | Observations |

|---|---|---|---|

| Oligodendrocytes | 400 | <30 | Rapid apoptosis; membrane breakdown |

| Neurons | 400 | >90 | Minimal effect; high survival |

| Microglia | 400 | >80 | No significant toxicity observed |

Table 2: Role of GD3 in Tumorigenesis

Propriétés

IUPAC Name |

disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H125N3O29.2Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);;/q;2*+1/p-2/b33-31+;;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRBZCLULGFXOD-DQMMGUQESA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H123N3Na2O29 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1516.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.